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Compound of Interest

Compound Name: 2-Ethylbenzoic acid

Cat. No.: B181335

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and analysis of 2-Ethylbenzoic acid. The information presented herein is intended
to support research and development activities by providing detailed experimental protocols
and quantitative data.

Chemical Structure and Identification

2-Ethylbenzoic acid is an aromatic carboxylic acid. The structure consists of a benzene ring
substituted with an ethyl group and a carboxylic acid group at positions 1 and 2, respectively.

Chemical structure of 2-Ethylbenzoic acid.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 2-Ethylbenzoic acid
CAS Number 612-19-1[1]
Molecular Formula CoH1002[1]

Molecular Weight

150.17 g/mol [1]

Canonical SMILES

CCC1=CC=CC=C1C(=0)O[1]

InChl Key

CGMMPMYKMDITEA-UHFFFAOYSA-N[1]

Physicochemical Properties

2-Ethylbenzoic acid is a white to off-white crystalline powder at room temperature.[1] A

summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of 2-Ethylbenzoic Acid

Property Value

Melting Point 62-66 °C[2]

Boiling Point 259.7 £ 9.0 °C at 760 mmHg
pKa 3.79 at 25 °C[1][2]

Water Solubility

1.1 g/L at 25 °C[1]

Organic Solvent Solubility

Soluble in ethanol, acetone, and chloroform.[3]

Density

1.114 + 0.06 g/cm?3

Refractive Index

1.530

Vapor Pressure

0.000857 mmHg at 25°C[2]

LogP

1.94720[2]

Experimental Protocols
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Synthesis of 2-Ethylbenzoic Acid via Oxidation of 2-
Ethyltoluene

This protocol outlines a common laboratory-scale synthesis of 2-Ethylbenzoic acid by the
oxidation of 2-ethyltoluene using potassium permanganate.
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Synthesis Workflow for 2-Ethylbenzoic Acid

Start: 2-Ethyltoluene, KMnO4, Water
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A typical workflow for the synthesis of 2-Ethylbenzoic acid.
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Materials:

2-Ethyltoluene

Potassium permanganate (KMnQOa4)
Sodium carbonate (Na2CO3)
Concentrated Hydrochloric acid (HCI)
Deionized water

Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-
ethyltoluene (1 equivalent), sodium carbonate (0.1 equivalents), and water.

Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (2.5
equivalents) in water to the refluxing mixture over a period of 1-2 hours. The purple color of
the permanganate will disappear as the reaction proceeds.

Reaction Monitoring: Continue refluxing until the purple color persists, indicating the
completion of the oxidation.

Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide
(MnO2) precipitate is removed by vacuum filtration.

Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate
with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-
Ethylbenzoic acid will form.

Purification: Collect the crude product by vacuum filtration and wash with cold deionized
water. The product can be further purified by recrystallization from an ethanol/water mixture.

[4]15]

Determination of pKa by Potentiometric Titration
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The acid dissociation constant (pKa) can be determined by titrating a solution of 2-
Ethylbenzoic acid with a standardized strong base and monitoring the pH.

Materials:

e 2-Ethylbenzoic acid

o Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
o Ethanol or a suitable co-solvent (if needed for solubility)

o Deionized water

e pH meter and electrode

o Burette

o Magnetic stirrer and stir bar

Procedure:

o Sample Preparation: Accurately weigh a sample of 2-Ethylbenzoic acid and dissolve itin a
known volume of deionized water. If solubility is low, a co-solvent like ethanol can be used,
and the pKa in the mixed solvent system can be determined.

« Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH
electrode. Titrate the solution with the standardized NaOH solution, recording the pH after
each addition of titrant.

o Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-
equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility by Gravimetric
Method

Materials:

o 2-Ethylbenzoic acid
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Deionized water

Vials with screw caps

Thermostatically controlled shaker or water bath
Filtration apparatus (e.g., syringe filter)
Analytical balance

Oven

Procedure:

Equilibration: Add an excess amount of 2-Ethylbenzoic acid to a known volume of
deionized water in a sealed vial.

Saturation: Agitate the vial in a thermostatically controlled environment (e.g., 25 °C) for a
sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles
are included, using a filtered syringe.

Drying and Weighing: Transfer the filtered solution to a pre-weighed container. Evaporate the
solvent in an oven at a temperature below the melting point of the acid until a constant
weight is achieved.

Calculation: The solubility is calculated from the mass of the dried solute and the volume of
the solution sampled.[6]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra are crucial for confirming the structure of 2-Ethylbenzoic acid.

IH NMR (Proton NMR):
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o Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds).

o Expected Chemical Shifts (in CDCls):
o ~12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad.
o ~7.2-8.1 ppm (multiplet, 4H): Aromatic protons.
o ~2.8 ppm (quartet, 2H): Methylene protons (-CHz-) of the ethyl group.
o ~1.2 ppm (triplet, 3H): Methyl protons (-CHs) of the ethyl group.
13C NMR (Carbon-13 NMR):
o Sample Preparation: Same as for *H NMR.
o Expected Chemical Shifts (in CDCIs):
o ~173 ppm: Carboxylic acid carbonyl carbon (-COOH).
o ~125-142 ppm: Aromatic carbons (6 signals).
o ~26 ppm: Methylene carbon (-CHz-).
o ~16 ppm: Methyl carbon (-CH3).[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Sample Preparation:

o KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and
press it into a thin pellet.

o Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.

Key IR Absorption Bands:
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~2500-3300 cm~1 (broad): O-H stretch of the carboxylic acid, often showing broadness due
to hydrogen bonding.[10]

~1680-1710 cm~1 (strong): C=0 stretch of the carboxylic acid.[11]

~1600, 1450 cm~1: C=C stretches of the aromatic ring.

~1210-1320 cm~1: C-O stretch of the carboxylic acid.[10]

~900-960 cm~1 (broad): O-H bend of the carboxylic acid dimer.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

lonization Method:

Electron lonization (EI) is a common method for this type of compound.

Expected Fragmentation Pattern:

m/z 150: Molecular ion [M]*.

m/z 133: Loss of a hydroxyl radical (*OH) from the molecular ion.

m/z 122: This peak is not expected as a primary fragment.

m/z 105: Loss of a carboxyl group (-COOH) is not a typical primary fragmentation. A more
likely fragmentation is the loss of an ethyl radical followed by CO, or vice versa, but this is
less common. The base peak is often the phenylacylium ion.

m/z 91: Tropylium ion, a common fragment for alkylbenzenes, formed by rearrangement and
loss of a carboxyl group.

m/z 77: Phenyl cation, from the loss of the ethyl and carboxyl groups.[12]

Safety and Handling
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2-Ethylbenzoic acid is classified as an irritant. It may cause skin, eye, and respiratory
irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat, should be worn when handling this chemical. Work should be conducted in a
well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data
Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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